molecular formula C12H21NO5 B12441379 (2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12441379
M. Wt: 259.30 g/mol
InChI Key: OHPUCEUCBHBIAW-DTWKUNHWSA-N
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Description

(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Methoxymethylation: The protected pyrrolidine undergoes methoxymethylation to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-Tert-butoxycarbonyl-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
  • (2R,4S)-1-Tert-butoxycarbonyl-4-(methyl)pyrrolidine-2-carboxylic acid
  • (2R,4S)-1-Tert-butoxycarbonyl-4-(ethyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to its methoxymethyl group, which provides distinct reactivity and steric properties compared to similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and biologically active molecules.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

OHPUCEUCBHBIAW-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)COC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC

Origin of Product

United States

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